Aniline Hydrochloride: A Comprehensive Technical Guide for Researchers
Aniline Hydrochloride: A Comprehensive Technical Guide for Researchers
CAS Number: 142-04-1
This technical guide provides an in-depth overview of aniline (B41778) hydrochloride, a significant chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and toxicological profile.
Core Properties of Aniline Hydrochloride
Aniline hydrochloride, also known as anilinium chloride, is the salt formed from the reaction of the weak base aniline with hydrochloric acid.[1] It typically appears as a white to greenish-white crystalline solid that is known to darken upon exposure to air and light.[2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of aniline hydrochloride for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₈ClN | [4] |
| Molecular Weight | 129.59 g/mol | [2][5] |
| CAS Number | 142-04-1 | [2][5] |
| Melting Point | 196-200 °C | [1][5][6] |
| Boiling Point | 245 °C | [1][6] |
| Density | 1.22 g/cm³ | [2] |
| Solubility in Water | 1070 g/L at 20 °C | [6] |
| Flash Point | 193 °C (open cup) | [2] |
| Vapor Density | 4.46 (air = 1) | [2] |
| pKa (of aniline conjugate acid) | 4.6 at 25 °C | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving aniline hydrochloride, from its synthesis and purification to its application in polymerization and analysis of its biological effects.
Synthesis of Aniline Hydrochloride
A straightforward method for the preparation of aniline hydrochloride involves the direct reaction of aniline with concentrated hydrochloric acid.[1][7]
Materials:
-
Aniline (75 g)
-
Concentrated hydrochloric acid (80 mL)
-
Evaporating dish
-
Oven
Procedure:
-
In a fume hood, carefully mix 75 g of aniline and 80 mL of concentrated hydrochloric acid in an evaporating dish.[1][7]
-
Heat the mixture gently to evaporate the solution to dryness.
-
Dry the resulting solid aniline hydrochloride in an oven at 110–120 °C to remove any residual moisture.[1][7] The final product should be a crystalline solid.
Purification of Aniline Hydrochloride
Purification of aniline hydrochloride can be achieved through recrystallization to remove impurities.
Materials:
-
Crude aniline hydrochloride
-
Ethanol (B145695) (95%)
-
Beaker
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude aniline hydrochloride in a minimal amount of hot 95% ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of recrystallized product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Dry the purified aniline hydrochloride crystals in a desiccator or a vacuum oven at a moderate temperature.
Preparation of Polyaniline from Aniline Hydrochloride
Aniline hydrochloride is a common monomer for the synthesis of polyaniline (PANI), a conductive polymer.[8]
Materials:
-
Aniline hydrochloride (2.59 g, 20 mmol)
-
Ammonium (B1175870) peroxydisulfate (B1198043) (5.71 g, 25 mmol)
-
Distilled water
-
Two 50 mL volumetric flasks
-
Beaker
Procedure:
-
Prepare a 0.4 M aniline hydrochloride solution by dissolving 2.59 g of aniline hydrochloride in distilled water in a 50 mL volumetric flask.
-
Prepare a 0.5 M ammonium peroxydisulfate solution by dissolving 5.71 g of ammonium peroxydisulfate in distilled water in a separate 50 mL volumetric flask.
-
Allow both solutions to equilibrate to room temperature for approximately 1 hour.[8]
-
In a beaker, mix the two solutions and stir briefly.[8]
-
Allow the mixture to rest at room temperature for polymerization to occur. A dark green or black precipitate of polyaniline hydrochloride will form.[8]
-
Collect the polyaniline hydrochloride precipitate by filtration.
-
Wash the precipitate with distilled water and then with methanol (B129727) to remove any unreacted monomer and oligomers.
-
Dry the final polyaniline product in a vacuum oven at 60 °C.[8]
In Vivo Administration for Toxicological Studies in Rats
For studying the toxicological effects of aniline hydrochloride, a common protocol involves oral administration to rats.[2][6]
Materials:
-
Male Sprague-Dawley rats
-
Aniline hydrochloride
-
Drinking water (for vehicle)
-
Gavage needles
Procedure:
-
Prepare a solution of aniline hydrochloride in drinking water at the desired concentration. A common dose used in splenotoxicity studies is 1 mmol/kg/day.[2][6]
-
Administer the solution to the rats daily via oral gavage for the specified duration of the study (e.g., 7 days).[2][6]
-
A control group of rats should receive the same volume of drinking water (vehicle) by gavage.[2][6]
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption throughout the study.
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., spleen, liver, blood) for further analysis.[2]
Assessment of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage induced by chemical agents like aniline and its derivatives.[9]
Materials:
-
Bone marrow cells from treated and control animals
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Isolate bone marrow cells from the femurs of the treated and control animals.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Immerse the slides in lysis solution at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[10]
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[10]
-
Apply an electric field (e.g., 25 V) for 20-30 minutes to allow the fragmented DNA to migrate towards the anode, forming a "comet tail".[10]
-
Neutralize the slides with neutralization buffer.[10]
-
Stain the DNA with a fluorescent dye.[10]
-
Visualize the slides under a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. An increase in tail moment indicates greater DNA damage.[10]
Biological Activities and Signaling Pathways
Aniline and its hydrochloride salt are known to induce toxicity, particularly in the spleen and hematopoietic system.[1][2] Chronic exposure in rats has been linked to splenomegaly, hyperplasia, fibrosis, and the development of sarcomas.[1][2]
The underlying mechanism of aniline-induced toxicity is believed to involve oxidative stress.[5] Aniline exposure leads to an overload of iron in the spleen, which can catalyze the formation of reactive oxygen species (ROS).[5] These ROS can then cause damage to cellular components, including lipids, proteins, and DNA.[5]
One of the key signaling pathways implicated in aniline-induced toxicity is the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). ROS can activate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes. Simultaneously, ROS can activate MAPKs, which can lead to the activation of the transcription factor AP-1, further contributing to the inflammatory response and cellular damage.
Furthermore, studies have shown that aniline exposure can lead to the formation of nitrotyrosine in the spleen of rats, indicating the involvement of nitric oxide and peroxynitrite in the oxidative damage process.[6] Aniline has also been shown to induce DNA damage in various organs, including the liver and kidneys of rats.[11]
Visualizations
The following diagrams illustrate key processes related to aniline hydrochloride.
Caption: Workflow for the synthesis of aniline hydrochloride.
Caption: Proposed signaling pathway for aniline hydrochloride-induced splenotoxicity.
References
- 1. Splenotoxicity associated with splenic sarcomas in rats fed high doses of D & C Red No. 9 or aniline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity induced by a single oral dose of aniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress in the splenotoxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrotyrosine formation in splenic toxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic toxicity of aniline hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DNA damage in liver, kidney, bone marrow, and spleen of rats and mice treated with commercial and purified aniline as determined by alkaline elution assay and sister chromatid exchange induction - PubMed [pubmed.ncbi.nlm.nih.gov]
